molecular formula C10H7Cl3N4 B1671183 Elpetrigine CAS No. 212778-82-0

Elpetrigine

Cat. No. B1671183
Key on ui cas rn: 212778-82-0
M. Wt: 289.5 g/mol
InChI Key: NNXUYJFHOVCRSM-UHFFFAOYSA-N
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Patent
US06803464B2

Procedure details

Lithium hydroxide monohydrate (2.9 kg) was stirred in methanol (269 kg) for 60 minutes at 20° C. and then cooled to −10C. 2-{[Cyano-(2,3,5-trichlorophenyl)-methyl]-amino}-acetamidine hydrobromide was added in one portion and the resultant mixture stirred vigorously with cooling at −10° C. Compressed air was gassed over the surface of the reaction for at least 6 hours. The mixture was warmed to 25° C. and concentrated to 3 volumes under vacuum. Water (289 kg) was added over at least 1 hour with stirring. The product was isolated by filtration and the cake washed with water (51 kg) and dried in vacuo at 40° C. Yield 12 Kg (91%). HPLC retention time 11.9 minutes.
Name
Lithium hydroxide monohydrate
Quantity
2.9 kg
Type
reactant
Reaction Step One
Quantity
269 kg
Type
solvent
Reaction Step One
Name
2-{[Cyano-(2,3,5-trichlorophenyl)-methyl]-amino}-acetamidine hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.[OH-].[Li+].Br.[C:5]([CH:7]([NH:17][CH2:18][C:19]([NH2:21])=[NH:20])[C:8]1[CH:13]=[C:12]([Cl:14])[CH:11]=[C:10]([Cl:15])[C:9]=1[Cl:16])#[N:6]>CO>[NH2:6][C:5]1[C:7]([C:8]2[CH:13]=[C:12]([Cl:14])[CH:11]=[C:10]([Cl:15])[C:9]=2[Cl:16])=[N:17][CH:18]=[C:19]([NH2:21])[N:20]=1 |f:0.1.2,3.4|

Inputs

Step One
Name
Lithium hydroxide monohydrate
Quantity
2.9 kg
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
269 kg
Type
solvent
Smiles
CO
Step Two
Name
2-{[Cyano-(2,3,5-trichlorophenyl)-methyl]-amino}-acetamidine hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.C(#N)C(C1=C(C(=CC(=C1)Cl)Cl)Cl)NCC(=N)N
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to −10C
CUSTOM
Type
CUSTOM
Details
Compressed air was gassed over the surface of the reaction for at least 6 hours
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to 25° C.
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 3 volumes under vacuum
ADDITION
Type
ADDITION
Details
Water (289 kg) was added over at least 1 hour
CUSTOM
Type
CUSTOM
Details
The product was isolated by filtration
WASH
Type
WASH
Details
the cake washed with water (51 kg)
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40° C

Outcomes

Product
Name
Type
Smiles
NC1=NC(=CN=C1C1=C(C(=CC(=C1)Cl)Cl)Cl)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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